molecular formula C19H14N2O5S2 B2879223 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone CAS No. 727689-78-3

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone

Cat. No.: B2879223
CAS No.: 727689-78-3
M. Wt: 414.45
InChI Key: AJOKXUAYIMXTEJ-UHFFFAOYSA-N
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Description

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone is a complex organic compound that features a benzodioxin ring, a thiazole ring, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Benzodioxin Ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Thiazole Ring Synthesis: The thiazole ring can be synthesized via Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Coupling Reactions: The final step involves coupling the benzodioxin and thiazole intermediates using a suitable linker, such as a sulfanyl group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents like sodium borohydride, converting nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and nitro group oxidized products.

    Reduction: Amines and reduced thiazole derivatives.

    Substitution: Alkylated or acylated thiazole derivatives.

Scientific Research Applications

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is explored for use in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its application. For instance, in medicinal chemistry, it may inhibit specific enzymes involved in disease pathways.

    Pathways Involved: The compound can modulate signaling pathways, such as those involved in inflammation or cell proliferation, leading to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(4-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}ethan-1-one: Similar structure but with a different nitrophenyl substitution.

    1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl}propan-1-one: Similar structure but with a different alkyl chain length.

Uniqueness

1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(3-nitrophenyl)thiazol-2-yl)thio)ethanone is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. These properties make it a valuable compound for various applications, particularly in fields requiring precise molecular interactions.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[4-(3-nitrophenyl)-1,3-thiazol-2-yl]sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O5S2/c22-16(13-4-5-17-18(9-13)26-7-6-25-17)11-28-19-20-15(10-27-19)12-2-1-3-14(8-12)21(23)24/h1-5,8-10H,6-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOKXUAYIMXTEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)CSC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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